2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
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Overview
Description
2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound features a furan ring attached to a benzimidazole core, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole typically involves the reaction of 2-furylamine with 1,3-dimethyl-2,3-dihydro-1H-benzimidazole under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product. The use of eco-friendly reagents and solvents is also emphasized to adhere to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The benzimidazole core can be reduced to form 1,3-dimethyl-2,3-dihydro-1H-benzimidazole.
Substitution: The methyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: 1,3-dimethyl-2,3-dihydro-1H-benzimidazole.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets in biological systems. The furan ring and benzimidazole core are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde:
1,3-dimethyl-2,3-dihydro-1H-benzimidazole: Lacks the furan ring but shares the benzimidazole core structure.
2,5-dimethylfuran: Contains a furan ring with two methyl groups but lacks the benzimidazole core.
Uniqueness
2-(2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is unique due to its combined furan and benzimidazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
60586-89-2 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(furan-2-yl)-1,3-dimethyl-2H-benzimidazole |
InChI |
InChI=1S/C13H14N2O/c1-14-10-6-3-4-7-11(10)15(2)13(14)12-8-5-9-16-12/h3-9,13H,1-2H3 |
InChI Key |
LHOWBYRIBZUJDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=CO3 |
Origin of Product |
United States |
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